molecular formula C13H13FN2O2 B8327593 Ethyl 5-(4-fluorophenyl)-1-methyl-1h-pyrazole-3-carboxylate

Ethyl 5-(4-fluorophenyl)-1-methyl-1h-pyrazole-3-carboxylate

Cat. No. B8327593
M. Wt: 248.25 g/mol
InChI Key: XGJSWBWKQQUZQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08293916B2

Procedure details

A solution of 10.15 g [1,1,1-Trichloro-4-ethoxy-4-(4-fluoro-phenyl)-but-3-en-2-one in 50 ml of Ethanol was added dropwise to a solution of 2.1 ml of Methylhydrazine and 4.7 ml of 9N HCl/EtOH in 250 ml of Ethanol. The reaction mixture was stirred at reflux for 2 hrs. The yellow solution was allowed to cool and concentrated in vaccuo. The residue was taken up in 200 ml of Methylene chloride. The organic phase was washed successively with 1N HCl solution and water. After drying over Magnesium sulfate and concentration, the crude product (8.56 g) was purified by chromatography over silica gel using a 2:1 mixture of Heptane and Ethyl acetate as eluant. The solvents were evaporated, and the desired compound was obtained as a yellow oil (2.79 g, 35%), which solidified on standing, MS: m/e=249.1 ([M+1]+).
Name
1,1,1-Trichloro-4-ethoxy-4-(4-fluoro-phenyl)-but-3-en-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Methylhydrazine
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
HCl EtOH
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Yield
35%

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[C:3](=O)[CH:4]=[C:5](OCC)[C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1.[CH3:19][NH:20][NH2:21].Cl.[CH3:23][CH2:24][OH:25].C([OH:28])C>>[CH2:24]([O:25][C:2]([C:3]1[CH:4]=[C:5]([C:6]2[CH:7]=[CH:8][C:9]([F:12])=[CH:10][CH:11]=2)[N:20]([CH3:19])[N:21]=1)=[O:28])[CH3:23] |f:2.3|

Inputs

Step One
Name
1,1,1-Trichloro-4-ethoxy-4-(4-fluoro-phenyl)-but-3-en-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(C=C(C1=CC=C(C=C1)F)OCC)=O)(Cl)Cl
Name
Methylhydrazine
Quantity
2.1 mL
Type
reactant
Smiles
CNN
Name
HCl EtOH
Quantity
4.7 mL
Type
reactant
Smiles
Cl.CCO
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vaccuo
WASH
Type
WASH
Details
The organic phase was washed successively with 1N HCl solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Magnesium sulfate and concentration
CUSTOM
Type
CUSTOM
Details
the crude product (8.56 g) was purified by chromatography over silica gel using
ADDITION
Type
ADDITION
Details
a 2:1 mixture of Heptane and Ethyl acetate as eluant
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NN(C(=C1)C1=CC=C(C=C1)F)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.79 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.